molecular formula C22H25N3O5S B2622615 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921833-18-3

4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2622615
CAS No.: 921833-18-3
M. Wt: 443.52
InChI Key: RBXUXSBYRDTHNL-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a pyridazinone-sulfonamide hybrid compound characterized by dual ethoxy-substituted aromatic systems. The core structure includes a pyridazinone ring (6-oxopyridazin-1(6H)-yl) linked via an ethyl chain to a benzenesulfonamide moiety. Both the sulfonamide-attached benzene ring and the pyridazinone ring are substituted with ethoxy groups at the para position.

The synthesis of analogous compounds typically involves nucleophilic substitution or coupling reactions. For instance, benzyloxy pyridazine derivatives (e.g., compounds 5a-c in ) are synthesized via benzyl bromide alkylation of a pyridazinone intermediate under basic conditions (K₂CO₃/DMF).

Properties

IUPAC Name

4-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-3-29-18-7-5-17(6-8-18)21-13-14-22(26)25(24-21)16-15-23-31(27,28)20-11-9-19(10-12-20)30-4-2/h5-14,23H,3-4,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXUXSBYRDTHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide core linked to a pyridazinone moiety, which is known for diverse biological activities. The molecular formula is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S with a molecular weight of approximately 357.41 g/mol. Its structure allows for potential interactions with various biological targets, influencing its pharmacological profile.

The mechanism of action of 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide likely involves the following pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, modulating signaling pathways that are crucial in disease processes.
  • Antiproliferative Effects : Research indicates that similar compounds exhibit antiproliferative activity against cancer cells, suggesting potential therapeutic applications in oncology.

Biological Activity

Research studies have demonstrated that 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits several biological activities:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-20.58Inhibition of mitochondrial function
UM160.31Induction of apoptosis
BxPC-31.0Cell cycle arrest

Case Studies

  • In Vitro Studies : A study demonstrated that the compound significantly reduced ATP production in pancreatic cancer cells when glucose was replaced with galactose, indicating reliance on oxidative phosphorylation (OXPHOS) for energy metabolism .
  • In Vivo Efficacy : In a murine model of pancreatic cancer, treatment with the compound resulted in substantial tumor reduction compared to control groups, showcasing its potential as an effective therapeutic agent .
  • Structure-Activity Relationship (SAR) : The optimization of structural components has revealed that modifications to the sulfonamide group enhance potency and selectivity against specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural uniqueness lies in its dual ethoxy substitution and ethyl linker. Below is a comparative analysis with structurally related sulfonamide-pyridazinone hybrids:

Compound Molecular Formula Key Substituents HRMS (M+Na)+ Notable Spectral Data
Target compound C₂₃H₂₆N₃O₅S Dual para-ethoxy groups, ethyl linker Not reported Anticipated ¹H NMR: δ 1.3–1.4 (ethoxy CH₃), δ 4.0–4.1 (ethoxy CH₂), aromatic δ 6.8–8.0
4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide (5a , ) C₁₇H₁₅N₃O₄S Benzyloxy (pyridazinone), sulfonamide 380.057548 (calcd) ¹H NMR: Benzyl CH₂ at δ 5.41 (s); aromatic protons δ 7.38–7.95
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1-yl)benzenesulfonamide (5b ) C₁₇H₁₄N₄O₆S 4-Nitrobenzyloxy, sulfonamide 425.052626 (calcd) ¹³C NMR: Nitro group δ 147.15; aromatic carbons δ 123.59–157.97
Antipyrine-pyridazinone hybrid (6f , ) C₂₉H₂₈ClN₅O₃ 4-Chlorophenylpiperazine, antipyrine moiety Not reported IR: C=O stretches at 1681, 1655 cm⁻¹; ¹H NMR: Chlorophenyl δ 7.5–7.7
Benzothiazole-2-pyridone derivative (10a , ) C₁₉H₁₅N₃O₃S₂ Benzothiazole, methylpyridone Not reported Synthesis via reflux with piperidine acetate; structural emphasis on heterocyclic fusion

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s ethoxy groups likely enhance lipophilicity compared to the nitrobenzyloxy group in 5b, which introduces polar nitro functionality. Ethoxy substituents may also improve metabolic stability relative to benzyloxy groups (as in 5a), which are prone to oxidative cleavage.

Spectral Signatures: The absence of nitro-group-associated peaks (e.g., ¹³C NMR δ ~147 in 5b) in the target compound’s spectrum distinguishes it from nitro-substituted analogs. Ethoxy protons are expected to resonate as triplets (δ ~1.3–1.4 for CH₃, δ ~4.0–4.1 for CH₂). IR spectra of antipyrine hybrids show distinct C=O stretches (1664–1681 cm⁻¹), whereas the target compound’s carbonyl (pyridazinone C=O) would appear near 1650–1670 cm⁻¹.

Synthetic Accessibility: The target compound’s synthesis may face challenges in regioselective ethoxy introduction, unlike benzyloxy derivatives (5a-c), where benzyl bromides facilitate straightforward alkylation. Antipyrine hybrids require multistep coupling of pyridazinone with antipyrine via amide bonds, a more complex route than the target compound’s likely single-step alkylation.

The ethoxy groups may modulate selectivity compared to nitro or benzyloxy substituents. Benzothiazole derivatives (10a-f) exhibit antiviral activity, suggesting that the target compound’s ethoxy groups could be optimized for similar applications.

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